molecular formula C16H18N4O3 B2402219 1-(benzo[d][1,3]dioxol-5-yl)-3-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)urea CAS No. 1448078-94-1

1-(benzo[d][1,3]dioxol-5-yl)-3-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)urea

Número de catálogo: B2402219
Número CAS: 1448078-94-1
Peso molecular: 314.345
Clave InChI: WAKOAQZJUZYZJW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 1-(benzo[d][1,3]dioxol-5-yl)-3-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)urea is a synthetic molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a benzo[1,3]dioxole moiety, a privileged scaffold in pharmaceutical design known for its potential to contribute to bioactive molecule interactions . The molecule is further functionalized with a pyrazole-methyl-urea backbone; pyrazole derivatives are extensively investigated for their diverse biological activities, which can include analgesic, anti-inflammatory, antifungal, and antitumor properties . The specific molecular architecture of this urea derivative makes it a valuable chemical tool for researchers screening for modulators of various biological pathways. It is particularly useful for probing structure-activity relationships (SAR) in the development of novel enzyme inhibitors or receptor ligands. Research into compounds with similar structural features has shown promise in areas such as the modulation of ATP-binding cassette transporters . This reagent is intended solely for use in non-clinical, in-vitro laboratory research.

Propiedades

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-20-13(10-2-3-10)6-12(19-20)8-17-16(21)18-11-4-5-14-15(7-11)23-9-22-14/h4-7,10H,2-3,8-9H2,1H3,(H2,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKOAQZJUZYZJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)NC2=CC3=C(C=C2)OCO3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

1-(benzo[d][1,3]dioxol-5-yl)-3-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)urea, with the CAS number 1448078-94-1, is a compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H18_{18}N4_4O3_3, with a molecular weight of 314.34 g/mol. The structure features a benzo[d][1,3]dioxole moiety and a pyrazole ring, which are known for their diverse biological activities.

PropertyValue
CAS Number1448078-94-1
Molecular FormulaC16_{16}H18_{18}N4_4O3_3
Molecular Weight314.34 g/mol

Biological Activity

Antimicrobial Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, related compounds have shown potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of key enzymes like topoisomerases, which are crucial for bacterial DNA replication and transcription .

Antifibrotic Activity
Another area of interest is the antifibrotic potential of this compound. Similar structures have been reported to inhibit collagen prolyl-4-hydroxylase (CP4H), thereby reducing fibrosis in liver tissues. This suggests that the compound may have therapeutic implications in conditions characterized by excessive fibrotic tissue formation .

Inhibition of Metabolic Enzymes
The compound's ability to inhibit various metabolic enzymes has been explored in several studies. For example, it has been shown to interact with glutathione S-transferases (GSTs), which play a critical role in detoxification processes within the body . This interaction could potentially lead to applications in cancer therapy by enhancing the efficacy of chemotherapeutic agents.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, derivatives similar to the compound were tested against a panel of bacterial pathogens. Results indicated that certain analogues exhibited minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics like ampicillin . This suggests a promising alternative for treating resistant bacterial infections.

Case Study 2: Antifibrotic Mechanism
A study investigating the antifibrotic effects of related compounds demonstrated that treatment with these agents resulted in decreased expression levels of transforming growth factor-beta (TGF-β) in hepatic stellate cells. This finding supports the hypothesis that the compound could mitigate liver fibrosis through modulation of fibrogenic pathways .

Aplicaciones Científicas De Investigación

Modulation of ABC Transporters

Research indicates that 1-(benzo[d][1,3]dioxol-5-yl)-3-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)urea may modulate the activity of ATP-binding cassette (ABC) transporters. This modulation is significant for developing treatments for diseases such as cystic fibrosis and other genetic disorders related to transporter deficiencies .

Antibacterial Activity

A related series of compounds containing similar structural motifs have demonstrated high antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, derivatives of benzo[d][1,3]dioxole have shown promising results in inhibiting bacterial growth, suggesting that this compound could possess similar properties .

Case Study 1: Cystic Fibrosis Treatment

A study published in a patent document highlights the potential use of this compound in treating cystic fibrosis by enhancing the function of defective transporters involved in chloride ion transport. The compound's ability to interact with these transporters could lead to improved clinical outcomes for patients suffering from this condition .

Case Study 2: Antimicrobial Studies

In a comparative study of related compounds, several derivatives exhibited significant antibacterial properties, with minimum inhibitory concentrations (MICs) indicating strong efficacy against pathogens like Staphylococcus aureus. This suggests that the structural features of this compound may also confer similar antimicrobial effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Key Structural Features Physicochemical/Biological Insights Reference
1-(benzo[d][1,3]dioxol-5-yl)-3-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)urea - Benzo[d][1,3]dioxol
- 5-cyclopropyl-1-methylpyrazole
- Urea linkage
- Cyclopropyl enhances lipophilicity and steric hindrance
- Methylenedioxy improves metabolic stability
N/A
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole-1-carbohydrazide - Benzo[d][1,3]dioxol
- tert-butyl-substituted dihydropyrazole
- Carbohydrazide
- Dihydropyrazole increases conformational flexibility
- tert-butyl may reduce solubility
1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13) - 3,5-Dimethoxyphenyl
- 4-methylpyrazole
- Urea linkage
- Methoxy groups offer electron-donating effects
- Smaller substituents enhance solubility
1-Alkyl(aryl)-3-[4-(hydroxymethyl)-1Н-pyrazol-3-yl]ureas - Hydroxymethylpyrazole
- Variable alkyl/aryl groups
- Hydroxymethyl improves hydrogen bonding and solubility
- Tunable substituents for activity

Key Observations:

Methylenedioxy (benzo[d][1,3]dioxol) provides greater metabolic stability than methoxy groups (in ) due to reduced susceptibility to oxidative demethylation .

Hydrogen Bonding and Molecular Recognition: Urea linkages in all analogs enable strong hydrogen-bonding interactions, critical for target binding or crystal packing . Hydroxymethylpyrazole derivatives (e.g., ) exhibit enhanced hydrogen-bond donor capacity compared to cyclopropyl- or methyl-substituted analogs.

Synthetic Flexibility :

  • Pyrazole intermediates are commonly synthesized via cyclocondensation (e.g., using β-diketones) or alkylation (e.g., benzyl bromides) .
  • Urea formation strategies (e.g., carbodiimide coupling vs. azide-amine reactions ) vary based on substituent compatibility.

Research Findings and Implications

  • Metabolic Stability : Methylenedioxy groups are less prone to metabolic oxidation than methoxy groups, suggesting improved pharmacokinetics for the target compound .
  • Crystallography and Modeling : Tools like SHELX and Open Babel are critical for resolving 3D structures and predicting intermolecular interactions, particularly hydrogen-bonding patterns .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Q. What spectroscopic techniques are essential for confirming the compound’s structure?

Methodological Answer:

  • 1H NMR : Identify characteristic peaks (e.g., OCH2O protons at δ 5.93 ppm, tert-butyl groups at δ 1.29 ppm, pyrazoline-H at δ 5.35 ppm) .
  • 13C NMR : Confirm carbonyl carbons (urea C=O at ~160 ppm) and aromatic ring systems .
  • IR Spectroscopy : Detect NH stretches (~3300 cm⁻¹ for urea) and C=O stretches (~1650 cm⁻¹) .
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M⁺] at m/z 480.28 for derivatives) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies identify key functional groups responsible for biological activity?

Methodological Answer:

  • Step 1 : Synthesize analogs with modifications to the benzodioxole (e.g., replacing OCH2O with methyl groups) or pyrazole (e.g., varying cyclopropyl substituents) .
  • Step 2 : Test analogs in biological assays (e.g., anticonvulsant models from or uPAR-targeted virtual screening from ).
  • Step 3 : Use molecular docking to predict interactions between substituents (e.g., cyclopropyl groups) and target proteins (e.g., uPAR) .
  • Key Finding : Tert-butyl groups in pyrazoline derivatives enhance lipophilicity, potentially improving blood-brain barrier penetration .

Q. What strategies address discrepancies in biological activity data across studies?

Methodological Answer:

  • Control Variables : Standardize assay conditions (e.g., dose, solvent, animal models) to minimize variability .
  • Purity Validation : Re-characterize compounds via HPLC or NMR if discrepancies arise (e.g., impurities in nitrobenzoyl derivatives affecting activity) .
  • Statistical Analysis : Use split-plot designs (e.g., randomized blocks with time as a factor) to account for batch-to-batch variability .

Q. How to design an in vivo study to evaluate neuroprotective or anticonvulsant effects?

Methodological Answer:

  • Experimental Design :
  • Model : Maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizures in rodents .
  • Dosage : Test multiple doses (e.g., 30–100 mg/kg) with positive controls (e.g., phenytoin).
  • Endpoints : Measure seizure latency, duration, and neuronal biomarkers (e.g., glutamate levels).
    • Data Analysis : Use ANOVA with post-hoc tests to compare treatment groups, adjusting for covariates like weight and age .

Q. What computational methods predict environmental fate and ecotoxicological impacts?

Methodological Answer:

  • Environmental Fate Modeling : Use tools like EPI Suite to estimate biodegradation half-life, log Kow, and soil adsorption coefficients .
  • Ecotoxicology : Conduct QSAR studies to predict toxicity in aquatic organisms (e.g., Daphnia magna) based on structural analogs (e.g., benzodioxole derivatives in ) .
  • Experimental Validation : Perform OECD 301D biodegradation tests to verify computational predictions .

Data Contradiction Analysis

Q. How to resolve conflicting data on the compound’s mechanism of action?

Methodological Answer:

  • Hypothesis Testing : Compare results from different assays (e.g., anticonvulsant vs. uPAR inhibition) to identify context-dependent mechanisms .
  • Pathway Mapping : Use transcriptomics or proteomics to detect upregulated/downregulated pathways (e.g., GABAergic vs. kinase signaling) .
  • Cross-Study Meta-Analysis : Pool data from multiple sources, adjusting for methodological differences via mixed-effects models .

Key Research Gaps

  • Limited data on metabolic stability (e.g., CYP450 interactions) and long-term toxicity.
  • Structural analogs with modified pyrazole substituents (e.g., 5-cyclopropyl vs. 5-methyl) require comparative efficacy studies .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.